![molecular formula C19H17BrClNO3 B5171627 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5171627.png)
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline, also known as BCQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCQ is a quinoline derivative that has been synthesized through a multi-step process, and its unique structure has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline is not fully understood, but it is believed to interact with various cellular targets, including DNA, RNA, and proteins. 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It also inhibits the activity of histone deacetylases, which are enzymes involved in gene expression. 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has also been found to induce apoptosis in cancer cells, making it a potential cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has several advantages for lab experiments, including its unique structure, which allows it to interact with various cellular targets. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline research, including exploring its potential therapeutic applications in cancer, infectious diseases, and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline and its interactions with cellular targets. Additionally, the development of more efficient synthesis methods and modifications to the structure of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline may lead to the development of more potent and selective drugs.
Métodos De Síntesis
The synthesis of 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline involves a multi-step process that begins with the reaction of 2,4-dibromophenol with 2-chloroethanol to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with ethylene oxide to form 2-(2-bromo-4-chlorophenoxy)ethoxyethanol. Finally, this intermediate is reacted with 8-hydroxyquinoline to form 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline.
Aplicaciones Científicas De Investigación
8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been found to exhibit various therapeutic properties, including anti-inflammatory, anti-tumor, and anti-viral activities. Its unique structure allows it to interact with various cellular targets, making it a promising candidate for drug development. 8-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}quinoline has been studied extensively in vitro and in vivo, and its potential therapeutic applications are being explored in various fields, including cancer research, infectious diseases, and neurodegenerative diseases.
Propiedades
IUPAC Name |
8-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO3/c20-16-13-15(21)6-7-17(16)24-11-9-23-10-12-25-18-5-1-3-14-4-2-8-22-19(14)18/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEWSUMWMHHKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=C(C=C(C=C3)Cl)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

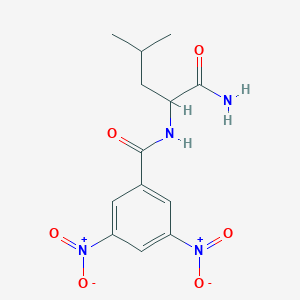
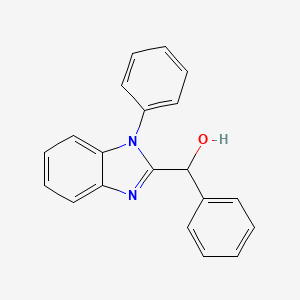

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)
![3-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5171574.png)

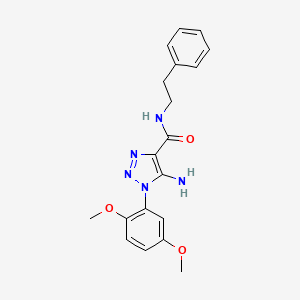
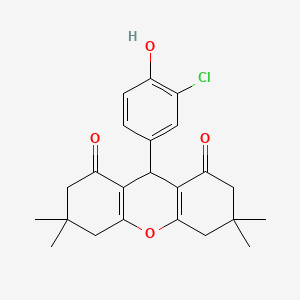
![2-{[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5171596.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)
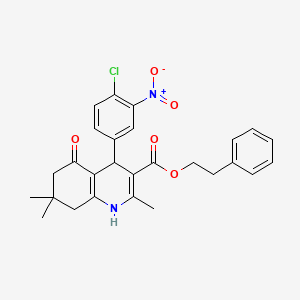
![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)
![ethyl 1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinecarboxylate](/img/structure/B5171646.png)